molecular formula C10H9F5N2 B1406262 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine CAS No. 1713162-84-5

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B1406262
CAS No.: 1713162-84-5
M. Wt: 252.18 g/mol
InChI Key: SYSMWAHEROBOFJ-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It features a pyridine ring substituted with a trifluoromethyl group at the 2-position and a 3,3-difluoropyrrolidin-1-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the 3,3-Difluoropyrrolidin-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., bromine) on the pyridine ring with 3,3-difluoropyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and difluoropyrrolidinyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
  • 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid

Uniqueness

3-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and difluoropyrrolidinyl groups, which confer distinct physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)7-2-1-4-16-8(7)10(13,14)15/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSMWAHEROBOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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